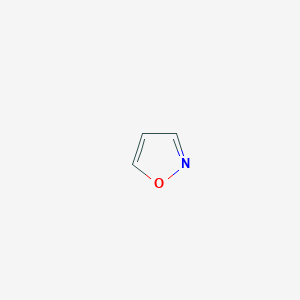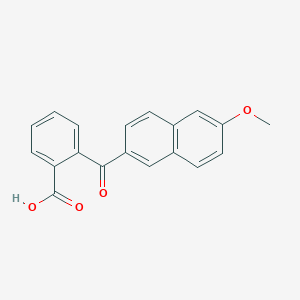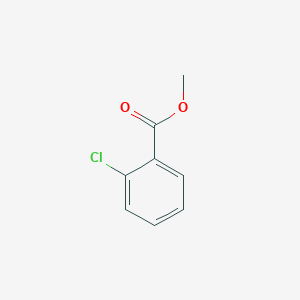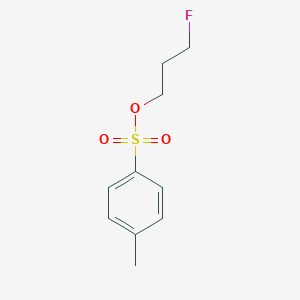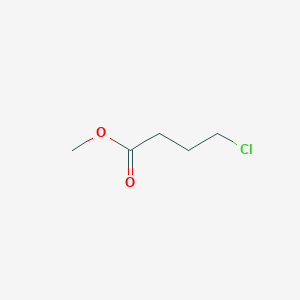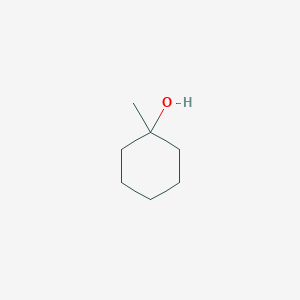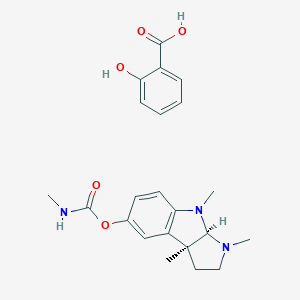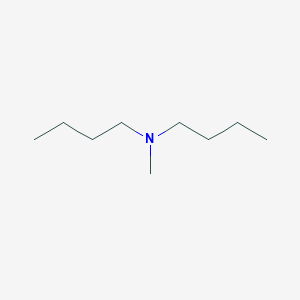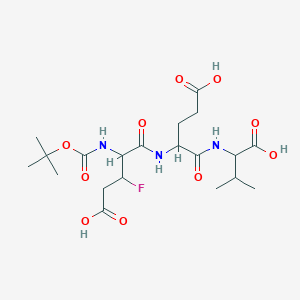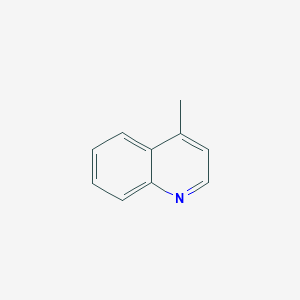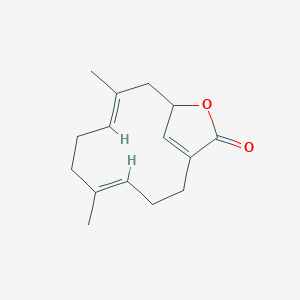
Neo-aristolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of neo-aristolactone has been elucidated based on spectral data and X-ray crystallography . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .Aplicaciones Científicas De Investigación
Antitumor Activity in Breast Cancer
Neo-aristolactone has shown promising results in the field of cancer research, particularly in breast cancer. A study isolated and synthesized neo-tanshinlactone, a compound related to neo-aristolactone, and found it to significantly inhibit ER+ human breast cancer cell lines. Its potency and selectivity were notably higher than tamoxifen citrate, a commonly used breast cancer drug (Wang et al., 2004). Similarly, neo-tanshinlactone was found to selectively inhibit the proliferation of estrogen receptor-positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha (Lin et al., 2016). These findings suggest a potential for neo-aristolactone derivatives in developing anti-breast cancer therapies.
Neuroprotective Effects
Research on compounds from Aristolochia fordiana, which may include neo-aristolactone derivatives, indicated neuroprotective activities. These compounds were found to prevent oxidative stress-induced neuronal death in HT22 cells, a hippocampal neuronal cell line. They achieved this by activating the Nrf2/HO-1 signaling pathway and preserving levels of the antiapoptotic protein Bcl-2 (Tang et al., 2015). This suggests potential applications of neo-aristolactone in treating neurological conditions associated with oxidative stress.
Structural Analogues for Drug Development
Further studies have explored the structure-activity relationships of neo-tanshinlactone analogues, revealing key molecular determinants for their anti-breast cancer activity. These studies have led to the development of novel compounds with potent and selective anti-breast cancer activity, suggesting the potential of neo-aristolactone as a lead compound for drug development (Dong et al., 2010).
Propiedades
Número CAS |
136315-17-8 |
|---|---|
Nombre del producto |
Neo-aristolactone |
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one |
InChI |
InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+ |
Clave InChI |
JOQILOMKLDOWGX-GNXRPPCSSA-N |
SMILES isomérico |
C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O |
SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
SMILES canónico |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Sinónimos |
neo-aristolactone neoaristolactone versicolactone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
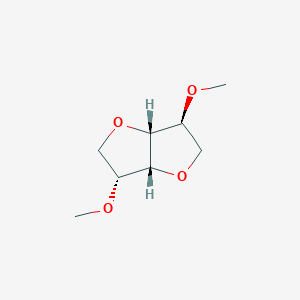
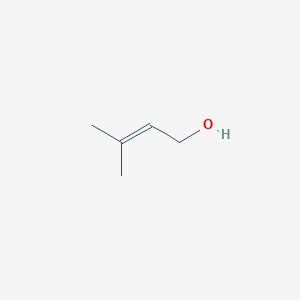
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
